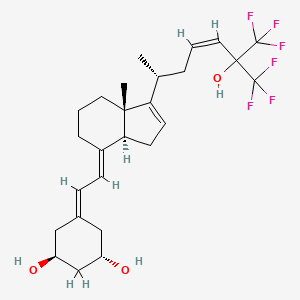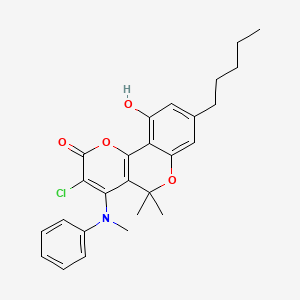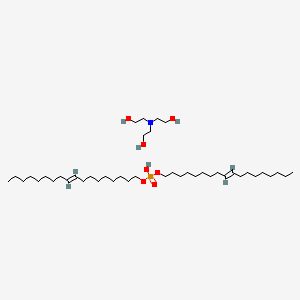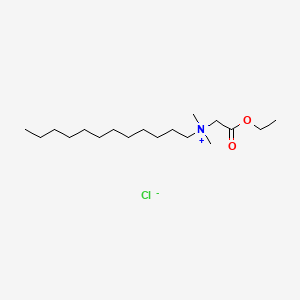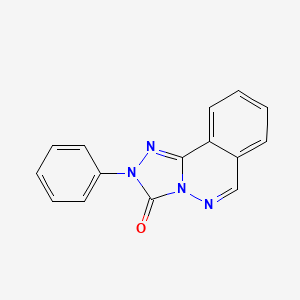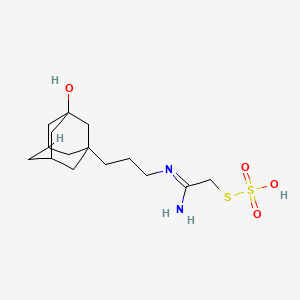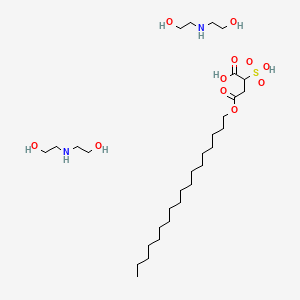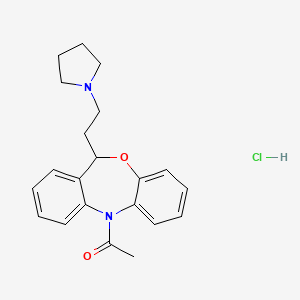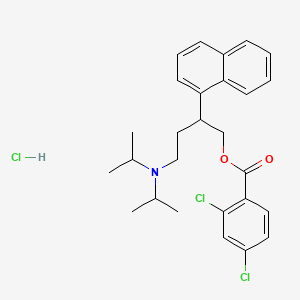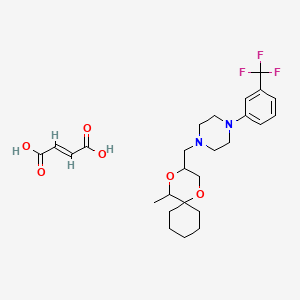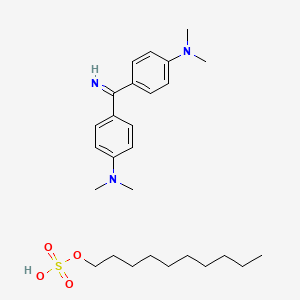
2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate is a complex organic compound with the molecular formula C26H33N3O3 It is known for its unique structure, which includes a pyrido[4,3-b]carbazolium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate typically involves multiple steps. One common method starts with the preparation of the pyrido[4,3-b]carbazole core, followed by the introduction of the ethyl, hydroxy, and dimethyl groups through various chemical reactions. The final step involves the formation of the acetate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrido[4,3-b]carbazolium core.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound can bind to specific proteins, affecting their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Hydroxy-5,11-dimethyl-2-(2-(piperidyl)ethyl)-6H-pyrido(4,3-b)carbazolium acetate
- 2,4-Dimethyl-6H-pyrido[3,2-b]carbazole
- 9-Hydroxy-2-(2-piperidinylethyl)ellipticinium acetate
Uniqueness
Compared to similar compounds, 2-Ethyl-9-hydroxy-5,11-dimethyl-6H-pyrido(4,3-b)carbazolium acetate stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential as a versatile tool in scientific research.
Propriétés
Numéro CAS |
70173-24-9 |
|---|---|
Formule moléculaire |
C21H22N2O3 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-ethyl-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate |
InChI |
InChI=1S/C19H18N2O.C2H4O2/c1-4-21-8-7-14-12(3)19-18(11(2)16(14)10-21)15-9-13(22)5-6-17(15)20-19;1-2(3)4/h5-10,22H,4H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
WKGUXODNZRETGT-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


